2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine
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Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features an imidazo[1,2-A]pyrazine core substituted with a 4-chlorophenyl group. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with tert-butyl isocyanide . The reaction conditions often include the use of iodine as a catalyst and are carried out under mild conditions to achieve good yields .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-A]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to induce clustering of viral nucleoproteins, preventing their nuclear accumulation and thereby inhibiting viral replication . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-A]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-A]pyrazine
- 2-(4-Nitrophenyl)imidazo[1,2-A]pyrazine
Uniqueness
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
928319-37-3 |
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Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H8ClN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H |
InChI Key |
XMKDGQKMYZJLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Cl |
Origin of Product |
United States |
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